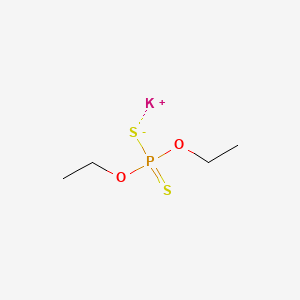

Potassium diethyl dithiophosphate

説明

Foundational Significance and Historical Trajectories in Chemical Inquiry

The exploration of dithiophosphates began in the early 20th century, with their first use as flotation agents for sulfide (B99878) minerals dating back to 1925. cnlitereagent.com The development of zinc dialkyldithiophosphates (ZDDPs) in the 1940s as highly effective anti-wear additives for lubricants marked a significant milestone, spurring further academic and industrial interest in this class of compounds.

Early research primarily focused on the synthesis and characterization of dithiophosphates. A pivotal moment in their research trajectory occurred in the 1960s with the recognition of their high stability in acidic conditions and their efficiency in forming complexes with a variety of metals. This discovery paved the way for their application in analytical chemistry and metallurgy. The synthesis of potassium diethyl dithiophosphate (B1263838) is typically achieved through the reaction of O,O-diethyl dithiophosphoric acid with a potassium source, such as potassium carbonate. nih.gov The precursor, O,O-diethyl dithiophosphoric acid, is prepared by the reaction of phosphorus pentasulfide with ethanol (B145695). wikipedia.orgwikipedia.org

Delineation of Core Academic Research Facets

Academic research on potassium diethyl dithiophosphate and its analogs is multifaceted, extending into several key areas:

Mineral Flotation: A primary area of research is its application as a collector in the froth flotation of sulfide ores, particularly those of copper, lead, and zinc. cnlitereagent.commtu.edu Studies in this area investigate its selectivity towards different minerals, the mechanism of adsorption onto mineral surfaces, and its synergistic effects with other flotation reagents. uct.ac.zaresearchgate.net For instance, dithiophosphate 25 is noted as an effective collector for copper, lead, and silver sulfide ores and is often used in the preferential flotation of lead and zinc ores. cnlitereagent.com

Coordination Chemistry: The diethyl dithiophosphate anion is a versatile bidentate ligand, readily forming complexes with a wide range of transition metals by coordinating through its two sulfur atoms. wikipedia.org Research in this facet explores the synthesis, structure, and bonding of these metal complexes, which exhibit diverse geometries, such as tetrahedral for zinc and distorted square-planar for copper(II). nih.gov

Precursor in Chemical Synthesis: this compound serves as an intermediate in the synthesis of other chemical compounds. Notably, it is a precursor in the production of organophosphorus pesticides like phorate (B1677698) and terbufos. nih.govresearchgate.net

Potential in Medicinal Chemistry: While the direct application of this compound in medicine is not extensively documented, the broader class of dithiocarbamate (B8719985) and dithiophosphate metal complexes has been investigated for their potential anticancer and antimicrobial properties. mdpi.comresearchgate.netnih.govnih.gov These studies often focus on the cytotoxic effects of the metal complexes on cancer cell lines and their ability to cleave DNA. nih.gov

Structural Attributes as Determinants of Reactivity and Application

The reactivity and applications of this compound are intrinsically linked to its molecular structure. The key structural features that dictate its function include:

The Dithiophosphate Group: The [PS₂]⁻ moiety is the active part of the molecule, acting as a soft base according to the Hard and Soft Acids and Bases (HSAB) theory. This allows it to form strong bonds with soft acid metal ions like those of copper, lead, and gold, which is fundamental to its role as a collector in flotation. wikipedia.org

Bidentate Chelating Nature: The two sulfur atoms of the dithiophosphate group can bind to a single metal ion, forming a stable chelate ring. This chelating effect enhances the stability of the resulting metal complexes.

Ethyl Groups: The two ethyl groups (C₂H₅) attached to the oxygen atoms contribute to the hydrophobic character of the molecule. In flotation, after the dithiophosphate headgroup attaches to the mineral surface, the hydrocarbon tails orient outwards, rendering the mineral particle hydrophobic and facilitating its attachment to air bubbles. The nature of the alkyl group in dithiophosphates can influence the stability and effectiveness of the compound. wikipedia.org

Spectroscopic techniques are crucial for characterizing these structural attributes. ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence and environment of the ethyl groups and the phosphorus atom, while Infrared (IR) spectroscopy reveals characteristic vibrations of the P=S and P-O-C bonds. Computational methods, such as Density Functional Theory (DFT), are also employed to study the electronic structure and predict the reactivity of dithiophosphate molecules and their interactions with mineral surfaces. researchgate.netyoutube.comnih.gov

Interdisciplinary Research Paradigms and Outlook

The study of this compound often resides at the intersection of multiple scientific disciplines:

Chemistry and Mineral Engineering: The development and optimization of flotation processes require a deep understanding of both the chemical properties of collectors like this compound and the engineering principles of mineral separation.

Materials Science: Research into dithiophosphate-based compounds is leading to the development of new materials. For instance, the synthesis of poly(dithiophosphate)s through reactions of phosphorus pentasulfide with diols opens up possibilities for creating novel polymers with applications as electrolytes, flame retardants, and pH-responsive materials. nih.gov

Environmental Science: The use of dithiophosphates in industry necessitates research into their environmental fate and potential impact. Studies on their biodegradation and the development of more environmentally benign alternatives are active areas of investigation.

Nanotechnology: The principles of nanotechnology are being explored to enhance the efficacy of phytochemicals and other compounds by improving their solubility and bioavailability through encapsulation in nanoparticles. nih.govresearchgate.net While specific applications for this compound in this area are still emerging, the broader field of nanotechnology offers potential future directions for the targeted delivery and controlled release of dithiophosphate-based agents.

The future of research on this compound and related compounds is likely to focus on the rational design of new molecules with enhanced selectivity and performance for specific applications. nih.gov This includes the development of more sustainable and environmentally friendly alternatives to current reagents. Furthermore, the exploration of their potential in areas like materials science and medicine is expected to continue, driven by their versatile chemical properties.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₄H₁₀KO₂PS₂ | nih.govguidechem.com |

| Molar Mass | 224.32 g/mol | guidechem.com |

| Appearance | Colorless to light yellow solid | nih.gov |

| Melting Point | 187 °C (lit.) | guidechem.com |

| Solubility | Soluble in water and organic solvents | nih.gov |

Key Spectroscopic Data for Diethyl Dithiophosphate

| Spectroscopic Technique | Characteristic Features | Source(s) |

|---|---|---|

| ¹H NMR | δ ~1.3 ppm (CH₃), δ ~4.2 ppm (CH₂O) | |

| ³¹P NMR | δ ~90-100 ppm |

| IR Spectroscopy | 650–750 cm⁻¹ (P=S stretching), 950–1050 cm⁻¹ (P-O-C linkage) | |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

potassium;diethoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2.K/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRULIGPZIEJFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10KO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

298-06-6 (Parent) | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30188082 | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3454-66-8 | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Interfacial and Molecular Interaction Mechanisms

Adsorption Phenomena on Solid Substrates

The interaction of potassium diethyl dithiophosphate (B1263838) with solid surfaces is a critical aspect of its function, particularly in applications like mineral flotation. This interaction can be classified into two primary modes: physisorption and chemisorption.

The adsorption of diethyl dithiophosphate onto a solid substrate can occur via two distinct mechanisms: physisorption, which involves weak van der Waals forces, and chemisorption, which entails the formation of stronger, covalent or ionic bonds at the interface. goldapp.com.cnsolubilityofthings.comyoutube.com Physisorption is characterized by a low enthalpy of adsorption, typically in the range of 20-40 kJ/mol, and is a reversible process that can lead to the formation of multiple layers of the adsorbate on the surface. goldapp.com.cnyoutube.com In contrast, chemisorption is a highly specific, often irreversible process that results in a monolayer of adsorbed species and involves a much higher enthalpy change, ranging from 40 to 800 kJ/mol. solubilityofthings.comyoutube.com

In the context of diethyl dithiophosphate interacting with mineral surfaces, the formation of new surface "islands" observed via atomic force microscopy suggests a chemical reaction is taking place, which is indicative of chemisorption. This process involves the formation of strong chemical bonds between the dithiophosphate molecule and the mineral surface. solubilityofthings.com The distinction between these two adsorption types is crucial as it dictates the strength and stability of the surface interaction.

Table 1: Comparison of Physisorption and Chemisorption

| Characteristic | Physisorption | Chemisorption |

|---|---|---|

| Forces Involved | Weak van der Waals forces | Strong chemical bonds (covalent, ionic) |

| Enthalpy of Adsorption | Low (20-40 kJ/mol) goldapp.com.cnyoutube.com | High (40-800 kJ/mol) solubilityofthings.comyoutube.com |

| Reversibility | Reversible goldapp.com.cnsolubilityofthings.com | Often irreversible solubilityofthings.com |

| Specificity | Non-specific goldapp.com.cn | Highly specific |

| Layer Formation | Multilayer possible goldapp.com.cnsolubilityofthings.comyoutube.com | Monolayer only goldapp.com.cnsolubilityofthings.com |

| Activation Energy | Low | Higher, often required solubilityofthings.com |

The chemistry of the aqueous solution, particularly its pH, plays a significant role in the adsorption profile of diethyl dithiophosphate on solid substrates. The stability and reaction capabilities of metal dithiophosphate complexes are dependent on conditions such as pH, temperature, and concentration. The pH affects the surface charge of the mineral and the speciation of the dithiophosphate in solution. Atomic force microscopy studies have shown that changes in pH (e.g., from 4 to 9) alter the formation of new surface products on minerals like chalcopyrite and tennantite when treated with diethyl dithiophosphate (DTP). This indicates that the extent and nature of the adsorption, likely chemisorption, are strongly pH-dependent.

Coordination Chemistry with Metal Ions and Surfaces

Potassium diethyl dithiophosphate is a versatile ligand, forming a wide array of complexes with various metal ions. The diethyl dithiophosphate anion, [(C₂H₅O)₂PS₂]⁻, typically acts as a bidentate ligand, coordinating to metal centers through its two sulfur atoms. tandfonline.com

The structures of metal-dithiophosphate complexes have been extensively studied using techniques such as single-crystal X-ray diffraction, which provides precise information on bond lengths and coordination geometries. researchgate.netmdpi.comresearchgate.netjocpr.com Spectroscopic methods are also vital for characterization. Infrared (IR) spectroscopy is used to identify the vibrational modes of the complex, including the characteristic P-O-C and P=S stretches. The metal-sulfur (M-S) stretching frequencies provide direct insight into the strength of the coordination bond. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying these complexes in solution. najah.eduslideshare.netnih.gov The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, and changes in this shift upon complexation can confirm coordination and provide information about the structure of the complex. najah.edunih.govscielo.org.mx For instance, the formation of a 1:1 complex between palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand can be monitored by observing distinct signals for the free and complexed ligand in the ³¹P NMR spectrum. nih.gov

Table 2: Representative Spectroscopic Data for Diethyl Dithiophosphate Complexes

| Complex/Ligand | Technique | Observed Chemical Shift/Frequency | Reference |

|---|---|---|---|

| Triphenyl-tin dithiophosphate derivative | ³¹P NMR (CDCl₃) | δ 86.37 ppm | scielo.org.mx |

| Trimethyl-tin dithiophosphate derivative | ³¹P NMR (CDCl₃) | δ 91.35 ppm | scielo.org.mx |

| Iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-ethylpyridine | IR (ν(P=S)) | 675 cm⁻¹ | researchgate.net |

| Iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-ethylpyridine | IR (ν(P-O)) | 980 cm⁻¹ | researchgate.net |

The diethyl dithiophosphate ligand typically acts as a bidentate S,S-chelating agent, forming a stable four-membered ring with the metal ion. tandfonline.comresearchgate.net This chelation leads to various coordination geometries depending on the metal ion and its oxidation state. Common geometries include square planar (e.g., with Ni(II) or Pd(II)) and octahedral (e.g., with Cr(III) or Fe(II)). researchgate.netjocpr.comwikipedia.org For example, in an iron(II) complex with two dithiophosphate ligands and two pyridine-based ligands, the iron center adopts a distorted octahedral geometry, with the four sulfur atoms from the two bidentate dithiophosphate ligands forming the equatorial plane. researchgate.net The versatility of coordination can lead to different types of structures, from simple mononuclear complexes to more complex polynuclear or coordination polymers. researchgate.netresearchgate.netacs.org

Table 3: Examples of Coordination Geometries in Metal Diethyl Dithiophosphate Complexes

| Metal Ion | Complex Formula Example | Coordination Geometry | Reference |

|---|---|---|---|

| Nickel(II) | Ni[S₂P(OC₂H₅)₂]₂ | Square Planar | wikipedia.org |

| Palladium(II) | Pd[S₂P(OC₂H₅)₂]₂ | Square Planar | wikipedia.org |

| Chromium(III) | Cr[S₂P(OC₂H₅)₂]₃ | Octahedral | wikipedia.org |

| Iron(II) | [Fe{S₂P(OAr)₂}₂(NC₅H₄Et)₂] | Octahedral | researchgate.net |

| Copper(II) | Cu(II) complex with a diphosphate (B83284) ligand | Tetrahedral | jocpr.com |

Electrochemical Aspects of Interfacial Reactivity

The electrochemical behavior of this compound at solid-liquid interfaces is fundamental to its role in processes like mineral flotation, where it acts as a collector. nih.govnyu.edu The interaction often involves redox reactions at the mineral surface. For instance, on the surface of sulfide (B99878) minerals such as pyrite (B73398) (FeS₂), the dithiophosphate anion can be oxidized. google.comcapes.gov.br This oxidation process is a key step in rendering the mineral surface hydrophobic, which is necessary for flotation.

The dithiophosphate moiety itself possesses electroactivity, with its thiol group being a redox center. mdpi.com Studies on modified electrodes have shown that the dithiophosphate can be oxidized at potentials around 0.5 V. mdpi.com This electrochemical reactivity at the interface is influenced by the composition of the solid substrate and the surrounding aqueous environment, highlighting the intricate link between the compound's coordination chemistry and its interfacial electrochemical properties.

Compound Index

: Synergistic and Antagonistic Interactions in Multi-Component Systems

The performance of this compound as a lubricant additive is intricately linked to its interactions within the complex chemical environment of a fully formulated lubricant. These interactions can be either synergistic, where the combined effect of the additives is greater than the sum of their individual effects, or antagonistic, where one additive hinders the performance of another. While detailed research specifically isolating this compound in multi-component systems is limited, extensive studies on its close analogue, zinc dialkyldithiophosphate (ZDDP), provide significant insights into the probable interaction mechanisms. The substitution of the zinc cation with potassium is expected to alter the specifics of these interactions, particularly concerning reaction kinetics and the precise composition of the resulting surface films.

Synergistic Interactions:

Synergistic effects often arise from the co-action of different additives to form more robust or effective protective films on rubbing surfaces. For instance, the combination of dithiophosphates with other antiwear and extreme pressure (EP) additives can lead to enhanced performance.

With Metallic Nanoparticles: Research on ZDDP has shown a synergistic effect when combined with nickel (Ni) nanoparticles. The nanoparticles can promote the formation of a more robust sulfide layer from the dithiophosphate, leading to a compacted tribofilm with significantly improved anti-wear performance. researchgate.netmdpi.com In one study, this synergy resulted in a 27.6% lower wear loss compared to ZDDP alone. mdpi.com It is plausible that this compound could exhibit similar synergies with metallic nanoparticles, where the nanoparticles facilitate the decomposition of the dithiophosphate and the incorporation of its sulfur content into a protective surface layer.

With Ionic Liquids (ILs): Certain phosphonium-based ionic liquids have been found to exhibit synergistic effects with ZDDP, leading to a significant reduction in both friction and wear. researchgate.netosti.gov This synergy is attributed to potential anion exchange between the ZDDP and the IL, forming new, highly surface-active compounds that enhance tribofilm formation. researchgate.netosti.govscience.gov The combination can result in a smoother worn surface and a more effective boundary film, particularly at elevated temperatures. researchgate.net

Antagonistic Interactions:

Antagonistic interactions typically occur when one additive competes with or disrupts the film-forming action of another.

With Dispersants and Detergents: Succinimide dispersants, commonly used in engine oils to keep soot and sludge suspended, are known to have an antagonistic relationship with ZDDP. science.gov These dispersants can interfere with the formation of the protective dithiophosphate-derived tribofilm. The mechanism is thought to involve the dispersant molecules competing for surface sites or solubilizing the ZDDP decomposition products, thereby hindering the growth of a continuous antiwear film. science.gov This can lead to an increase in wear rate, which is often dependent on the concentration of the dispersant. science.gov

With Certain Organic Friction Modifiers: Some organic additives, such as cyclopropanecarboxylic acid, have demonstrated a competitive effect with ZDDP. researchgate.netmdpi.com These molecules can compete for adsorption on the metal surface, leading to a localized and less effective ZDDP tribofilm. researchgate.netmdpi.com This competition can result in a dramatic increase in friction and less stable anti-wear performance. researchgate.netmdpi.com

The table below summarizes the general interaction trends observed for dialkyldithiophosphates (based on ZDDP studies) in multi-component lubricant systems.

| Interacting Additive Type | Nature of Interaction | Observed/Potential Effect on Performance | Probable Mechanism |

| Metallic Nanoparticles (e.g., Ni) | Synergistic | Enhanced anti-wear performance | Promotion of a more robust sulfide layer from dithiophosphate decomposition. researchgate.netmdpi.com |

| Phosphonium-based Ionic Liquids | Synergistic | Reduced friction and wear, especially at high temperatures | Anion exchange leading to new surface-active species; formation of a smoother, more stable tribofilm. researchgate.netosti.gov |

| Succinimide Dispersants | Antagonistic | Increased wear; reduced anti-wear film formation | Competitive adsorption on the surface; solubilization of dithiophosphate decomposition products. science.gov |

| Cyclopropanecarboxylic Acid | Antagonistic | Increased friction; unstable anti-wear performance | Competitive adsorption for surface sites, leading to localized and incomplete tribofilm formation. researchgate.netmdpi.com |

It is crucial to reiterate that while these findings for ZDDP provide a strong framework for understanding the potential interactions of this compound, the difference in the cation from zinc to potassium will undoubtedly influence the reaction pathways and the ultimate tribological performance. Further research is necessary to elucidate the specific synergistic and antagonistic mechanisms directly related to this compound in multi-component lubricant formulations.

Advanced Applications in Materials Science and Chemical Engineering

Role in Mineral Beneficiation and Flotation Technology

Potassium diethyl dithiophosphate (B1263838) is extensively utilized as a collector in the froth flotation of sulfide (B99878) ores. camachem.comcnlitereagent.com This process enhances the hydrophobicity of valuable mineral surfaces, allowing them to attach to air bubbles and be separated from the gangue material. camachem.commtu.edu

Adsorption Mechanisms as Flotation Collectors for Sulfide Ores

The efficacy of potassium diethyl dithiophosphate as a collector stems from its selective adsorption onto the surfaces of sulfide minerals. vtt.fi This interaction is primarily a form of chemisorption, where a chemical bond forms between the collector molecule and the mineral surface.

On the surfaces of iron-containing sulfide minerals like pyrite (B73398) and pyrrhotite, iron-dithiophosphate compounds are formed. vtt.fi In the case of chalcopyrite, a copper-iron sulfide mineral, copper-dithiophosphate is the resulting surface product. vtt.fi The adsorption process is influenced by the pH of the mineral pulp. For non-activated minerals, adsorption is strongest at a low pH. However, the addition of an activator, such as copper sulfate (B86663), facilitates strong adsorption even at a neutral pH. vtt.fi This is because the activator ions adsorb onto the mineral surface, creating sites for the dithiophosphate to attach. vtt.fi

The mechanism of interaction is believed to involve the formation of cuprous dithiophosphate under neutral and slightly alkaline conditions. mdpi.comresearchgate.net Studies using techniques like Fourier-transform infrared spectroscopy (FTIR) have confirmed the formation of these surface compounds, providing a direct correlation between adsorption and the flotability of the minerals. vtt.fi Atomic force microscopy (AFM) has also been employed to visualize the adsorption of diethyl dithiophosphate on mineral surfaces like chalcocite, revealing strong and effective adsorption. researchgate.net

Optimization of Selectivity and Recovery in Industrial Processes

Optimizing the performance of this compound in industrial flotation circuits is crucial for maximizing the recovery of valuable minerals while maintaining high concentrate grades. Several factors influence its effectiveness, including pH, collector concentration, and the presence of other reagents. vtt.fimdpi.com

Dithiophosphates are recognized for their selectivity, particularly in separating copper sulfides from iron sulfides like pyrite, often at a pH greater than 9. mdpi.comresearchgate.net This selectivity makes them valuable in cleaning circuits to upgrade the final concentrate. mdpi.com For instance, sodium diethyl dithiophosphate is effective for the flotation of copper and lead sulfide minerals and activated zinc sulfide. camachem.com While it can float pyrite in neutral or acidic conditions, it shows weak collection ability towards pyrite in alkaline environments, which is advantageous for selective flotation. cnlitereagent.com

The performance of diethyl dithiophosphate can be fine-tuned by adjusting operational parameters. The effective pH range for its use is typically between 4 and 12. danafloat.com Its selectivity against iron sulfides allows for operation at a lower alkalinity compared to xanthate collectors. danafloat.com The concentration of the collector is another critical variable; insufficient dosage leads to poor recovery, while excessive amounts can decrease selectivity and be economically wasteful.

The table below summarizes key parameters for optimizing flotation with diethyl dithiophosphate:

| Parameter | Influence on Flotation | Optimal Conditions/Considerations |

| pH | Affects mineral surface charge and collector ionization. mdpi.com | Generally effective in a wide range (pH 4-12). danafloat.com Higher pH (>9) enhances selectivity against pyrite. mdpi.comresearchgate.net |

| Collector Concentration | Determines the extent of mineral surface hydrophobicity. | Varies with ore type; typical dosages range from 20 to 100 grams per metric ton. danafloat.com |

| Presence of Activators | Promotes collector adsorption on certain minerals (e.g., sphalerite). vtt.fi | Copper sulfate is a common activator for sphalerite. vtt.fi |

| Presence of Depressants | Prevents the flotation of unwanted gangue minerals. | Lime is often used to depress pyrite in high-alkaline circuits. psecommunity.org |

| Particle Size | Affects liberation of valuable minerals and bubble-particle attachment. mdpi.com | Finer grinds may be necessary for complex ores to achieve liberation. researchgate.net |

Performance Assessment in Mixed Collector Formulations

The interaction between dithiophosphates and xanthates is complex. While some studies suggest a synergistic effect where the combination is more effective than either collector alone, others indicate that the effects may be additive. mdpi.comresearchgate.net For example, in the flotation of a Cu-Ni-Pt ore, mixtures of sodium iso-butyl xanthate (SIBX) and sodium diethyl dithiophosphate (SEDTP) were studied. The results indicated that increasing the molar ratio of SEDTP led to higher water and solids recovery, suggesting an impact on froth stability. mdpi.com

Research has shown that the order of addition of collectors can be significant. For instance, adding dithiophosphate before a xanthate can improve the surface adsorption of the collector. researchgate.net The rationale behind using mixed collectors is that different collectors may target different mineral surfaces or particle sizes more effectively. researchgate.net For example, it has been suggested that when used with SIBX, dithiophosphate can increase the recovery of fine particles (<10 µm). researchgate.net

The following table presents findings from studies on mixed collector systems involving diethyl dithiophosphate:

| Collector Combination | Ore Type | Observed Effects | Reference |

| Sodium Iso-butyl Xanthate (SIBX) & Sodium Diethyl Dithiophosphate (SEDTP) | Cu-Ni-PGM Ore | Increased water and solids recovery with higher SEDTP ratios. mdpi.com | mdpi.com |

| Xanthate & Dithiophosphate | Chalcocite | Co-adsorption of both collectors on the mineral surface, improving grade and recovery. researchgate.net | researchgate.net |

| Sodium Isopropyl Xanthate & Sodium Diisobutyl Dithiophosphinate | Chalcopyrite | Improved copper grade and recovery compared to a single collector system. researchgate.net | researchgate.net |

Applications in Hydrometallurgy and Metal Separation Processes

Beyond flotation, this compound and its derivatives are employed in hydrometallurgical processes, particularly in solvent extraction for the separation and purification of metals. mdpi.com Solvent extraction involves the transfer of a metal ion from an aqueous solution to an immiscible organic phase containing an extractant. researchgate.net

Dithiophosphates have shown effectiveness in extracting certain metal ions. For instance, sodium diethyl dithiophosphate can achieve a cadmium extraction yield of 93.1%, highlighting its affinity for soft Lewis acids like cadmium. mdpi.com Its selectivity is a key advantage; it can selectively extract cadmium from acidic solutions even in the presence of trivalent iron. mdpi.com The efficiency and selectivity of these extraction processes are influenced by factors such as pH, temperature, and extractant concentration. mdpi.com

Utilization as a Reagent in Specialized Organic and Inorganic Synthesis

This compound serves as a versatile reagent in various organic and inorganic synthetic applications. chembk.com It is considered an important phosphorus heterocyclic compound. chembk.com One of the primary methods for its preparation involves the reaction of dithiophosphoric acid with ethanol (B145695) to form diethyl dithiophosphate, which is then reacted with potassium hydroxide (B78521). chembk.com

In the realm of inorganic synthesis, dithiophosphates are precursors to various metal complexes. In organic synthesis, they can be used in the preparation of other organophosphorus compounds and heterocyclic structures.

Electrochemical Applications Beyond Surface Interactions

The electrochemical behavior of this compound is fundamental to its role in flotation and also presents opportunities for other applications. journals.co.za Cyclic voltammetry studies have shown that diethyl dithiophosphate can be adsorbed onto noble metal electrodes like gold and platinum, rendering their surfaces hydrophobic. journals.co.za This adsorption can occur at potentials cathodic to where oxidation takes place. journals.co.za

At more anodic potentials, diethyl dithiophosphate undergoes oxidation to form its dithiolate, which further increases the hydrophobicity of the electrode surface. journals.co.za Evidence also points to the formation and reduction of metal-diethyl dithiophosphate compounds on the electrode surface. journals.co.za This electrochemical activity is not limited to flotation; the redox properties of dithiophosphates have been explored in other contexts, such as their interaction with biological molecules like glutathione, where they exhibit radical scavenging and electrochemical activities. nih.gov

Environmental Engineering and Remediation Contributions

The application of this compound and its structural analogs in environmental engineering is primarily focused on mitigating pollution. These compounds serve as powerful agents in treating contaminated media and in creating systems for the controlled delivery of beneficial chemical species.

Dialkyl dithiophosphates are highly effective chelating agents for the remediation of heavy metals in various contaminated materials, such as industrial fly ash and soil. Their efficacy stems from their ability to form stable, insoluble complexes with heavy metal ions, thereby reducing their mobility and bioavailability.

Research has demonstrated that dithiophosphates can significantly outperform traditional inorganic stabilizers. For instance, studies using diisopropyl dithiophosphate potassium (DDP), a compound structurally similar to this compound, have shown high stabilization rates for several key heavy metals. In the treatment of fly ash from municipal solid waste incineration, a 1% application of DDP resulted in stabilization rates exceeding 95% for lead (Pb), zinc (Zn), and cadmium (Cd). scbt.comnv.gov Similarly, when applied to contaminated sediment at a 3% mass dosage, potassium diisopropyl dithiophosphate achieved stabilization rates of over 85% for Pb, copper (Cu), and Cd. miningwatch.ca

The mechanism of stabilization involves the transformation of more mobile and hazardous forms of heavy metals (such as exchangeable and carbonate-bound fractions) into more stable, organically-bound forms. scbt.commdpi.com This chemical alteration significantly reduces the risk of the metals leaching into the environment, even under a broad range of pH conditions. scbt.commdpi.com The resulting stabilized materials often meet regulatory standards for landfill disposal, preventing secondary pollution. scbt.comminingwatch.ca

Table 1: Stabilization Efficiency of Dithiophosphates on Heavy Metals in Contaminated Matrices

| Contaminated Matrix | Dithiophosphate Compound Used | Dosage | Heavy Metal | Stabilization Rate (%) | Reference |

|---|---|---|---|---|---|

| Municipal Solid Waste Fly Ash | Diisopropyl dithiophosphate potassium | 1% | Lead (Pb) | >95% | scbt.comnv.gov |

| Municipal Solid Waste Fly Ash | Diisopropyl dithiophosphate potassium | 1% | Zinc (Zn) | >95% | scbt.comnv.gov |

| Municipal Solid Waste Fly Ash | Diisopropyl dithiophosphate potassium | 1% | Cadmium (Cd) | >95% | scbt.comnv.gov |

| Contaminated Sediment | Potassium diisopropyl dithiophosphate | 3% (by mass) | Lead (Pb) | >85% | miningwatch.ca |

| Contaminated Sediment | Potassium diisopropyl dithiophosphate | 3% (by mass) | Copper (Cu) | >85% | miningwatch.ca |

| Contaminated Sediment | Potassium diisopropyl dithiophosphate | 3% (by mass) | Cadmium (Cd) | >85% | miningwatch.ca |

While advanced oxidation processes (AOPs) are a common strategy for degrading persistent organic pollutants in water, this compound is not typically employed as a catalyst or reagent in these systems. researchgate.netmdpi.com Instead, due to its widespread use as a collector in the flotation of sulfide minerals in the mining industry, diethyl dithiophosphate itself can become a residual organic pollutant in wastewater that requires removal. mdpi.comcore.ac.uk

The presence of residual diethyl dithiophosphate and its by-products in tailing dams and recycled process water presents an environmental challenge. core.ac.uk Consequently, methods have been developed to remove it from aqueous systems. One effective technique is ion flotation, where a surfactant is used to render the ionic diethyl dithiophosphate hydrophobic, allowing it to be separated from the water by air bubbles. researchgate.netnih.gov Research has shown that using N-Cetyl-N,N,N-trimethyl-ammonium bromide (CTAB) as a collector can achieve a removal rate of 91% for diethyl dithiophosphate from synthetic wastewater under optimal conditions. core.ac.uk This highlights the compound's role not as a remediator of other organic pollutants, but as a substance that often requires removal from industrial effluents to mitigate its own environmental impact. core.ac.ukhealthmatters.io

Table 2: Removal of Diethyl Dithiophosphate (DEDTP) from Synthetic Wastewater via Ion Flotation

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Removal Method | Ion Flotation | 91% Removal of DEDTP | core.ac.uk |

| Collector | N-Cetyl-N,N,N-trimethyl-ammonium bromide (CTAB) | ||

| Optimal pH | 10 | ||

| Impeller Speed | 850 rpm | ||

| Conditioning Time | 3 min |

Dialkyldithiophosphates serve as effective precursors for the controlled and slow release of hydrogen sulfide (H₂S) through hydrolysis. healthmatters.iot3db.ca This property is of significant interest in agriculture, where sustained, low-level delivery of H₂S can protect plants from environmental stressors and enhance growth. scbt.comt3db.ca The release mechanism is based on the gradual degradation of the dithiophosphate molecule in the presence of water. healthmatters.io

The rate of H₂S release can be precisely tuned by altering the structure of the alkyl groups attached to the dithiophosphate core. healthmatters.iot3db.ca Studies have shown that the rate of hydrolysis varies dramatically with the structure of the alcohol used in the synthesis. For example, a dithiophosphate synthesized with a tertiary alcohol like tert-butanol (B103910) hydrolyzes thousands of times faster than one synthesized with a primary alcohol like n-butanol. scbt.comhealthmatters.io This tunability allows for the design of controlled-release systems tailored to specific applications and timeframes. nih.gov To prevent the water-soluble dithiophosphates from being washed away in agricultural settings, they can be encapsulated in biodegradable polymers like poly(lactic acid) (PLA), ensuring a localized and sustained release near plant roots. nih.gov

Table 3: Comparative Hydrolysis Rates of Dithiophosphates for H₂S Release

| Dithiophosphate Synthesized From | Relative Hydrolysis Rate Factor | Temperature (°C) | Reference |

|---|---|---|---|

| n-butanol (primary alcohol) | 1x | 85 | scbt.comhealthmatters.io |

| tert-butanol (tertiary alcohol) | 13,750x faster than n-butanol derivative | 85 | scbt.comhealthmatters.io |

Environmental Transformation and Degradation Pathways

Hydrolytic Cleavage and Product Formation in Aqueous Environments

The stability of potassium diethyl dithiophosphate (B1263838) in aqueous environments is primarily dictated by its susceptibility to hydrolysis. The process involves the cleavage of the molecule by reaction with water. Research indicates that the hydrolysis of diethyl dithiophosphate involves the nucleophilic attack of a water molecule on the phosphorus center, which leads to the fission of the P-O ester bond. scbt.com

The primary products formed during the hydrolysis of diethyl dithiophosphate in aqueous media are diethyl phosphate (B84403) and hydrogen sulfide (B99878). Dithiophosphates, in general, are known to decompose in aqueous and oxidizing conditions. researchgate.net The rate of hydrolysis can be influenced by factors such as pH and temperature. While reasonably stable in acidic conditions, the decomposition rate can increase in neutral or alkaline environments.

| Degradation Pathway | Reactant(s) | Key Products | Influencing Factors |

| Hydrolysis | Potassium Diethyl Dithiophosphate, Water | Diethyl Phosphate, Hydrogen Sulfide | pH, Temperature |

This table summarizes the key aspects of the hydrolytic degradation of this compound in aqueous environments.

Thermal Stability and Decomposition Kinetics

The thermal stability of diethyl dithiophosphate and related organothiophosphate esters is a significant factor in their environmental persistence, particularly in scenarios involving heat. These compounds can exhibit limited thermal stability and may undergo highly exothermic, self-accelerating decomposition reactions. scbt.com The presence of impurities can catalyze this decomposition. scbt.com Heating of containers holding diethyl dithiophosphate can lead to expansion or decomposition, potentially resulting in violent rupture. scbt.com

Thermogravimetric analysis of metal salts of diethyl dithiophosphate, such as the copper(II) and nickel(II) complexes, reveals that the decomposition of the diethyl dithiophosphate ligands occurs in a single step. For bis(diethyl dithiophosphato)nickel(II), this decomposition begins at 141°C and is complete by 242°C, resulting in a residue of the metal. psu.edu The analogous copper compound shows a similar decomposition pattern. psu.edu The study of the pyrolysis of related organophosphorus compounds, such as diisopropyl methylphosphonate, shows decomposition into smaller molecules like propylene (B89431) and isopropanol, which can provide insights into the potential breakdown products of diethyl dithiophosphate under high-temperature conditions. researchgate.net

| Compound | Decomposition Onset (°C) | Decomposition Completion (°C) | Key Observation |

| Bis(diethyl dithiophosphato)nickel(II) | 141 | 242 | Single-step loss of both ligands. psu.edu |

| Bis(diethyl dithiophosphato)copper(II) | Not specified | Not specified | Similar decomposition pattern to the nickel compound. psu.edu |

This table presents thermal decomposition data for metal complexes of diethyl dithiophosphate.

Oxidative Degradation Processes and Metabolite Identification

Oxidative processes play a significant role in the transformation of this compound. The presence of oxidizing agents can lead to vigorous reactions and even ignition. scbt.com The complete oxidation (combustion) of the compound yields carbon oxides (CO, CO2), phosphorus oxides (POx), and sulfur oxides (SOx). scbt.com

In controlled chemical oxidation, such as with iodine, diethyl dithiophosphoric acid is oxidized to form a disulfide, specifically bis(diethoxyphosphinothioyl) disulfide. wikipedia.org In biological systems and the environment, oxidative metabolism is a key degradation pathway for organophosphates. nih.gov Phosphorothioates like diethyl dithiophosphate often require oxidative metabolism to form more toxic intermediates before further degradation. nih.gov The dithiophosphorus group is susceptible to transformation into a dithiophosphate group under oxidizing conditions. researchgate.net Research on the oxidation of O,O-diethyl hydrogen dithiophosphate has also shown the formation of its polysulfides. acs.org

Studies on related dithiophosphates have shown that they can undergo redox conversions, for instance with glutathione, leading to the release of hydrogen sulfide and thiol-disulfide conversions. nih.gov

| Process | Oxidant | Major Products/Metabolites |

| Combustion | Heat/Flame | Carbon oxides, Phosphorus oxides, Sulfur oxides scbt.com |

| Chemical Oxidation | Iodine | Bis(diethoxyphosphinothioyl) disulfide wikipedia.org |

| Metabolic Oxidation | Enzymes (e.g., P450) | Oxidized metabolites (e.g., oxons) nih.gov |

This table outlines the products of various oxidative degradation processes for diethyl dithiophosphate.

Photolytic and Biodegradation Pathways in Environmental Compartments

This compound is subject to degradation by both sunlight (photolysis) and microorganisms (biodegradation).

Photodegradation: Exposure to ultraviolet (UV) light can induce the photolytic degradation of the compound. Studies have identified sulfoxides and sulfones as the resulting products from photodegradation. The rate of this process is an important factor in the compound's persistence in sunlit surface waters and on soil surfaces. scbt.com

Biodegradation: Microbial activity is a critical pathway for the breakdown of diethyl dithiophosphate in the environment. nih.gov Bacterial strains, including those from genera such as Aeromonas, Pseudomonas, Flavobacterium, and Bacillus, have been shown to degrade sodium O,O-diethyl dithiophosphate. nih.gov The breakdown process initiated by these bacteria involves the successive formation of ethanol (B145695), aldehyde, and finally orthophosphate. nih.gov An acid phosphodiesterase enzyme is thought to initiate this degradation. nih.gov In soil, microbial degradation can lead to the formation of ethyl mercaptan. The biodegradation of the related compound diethylthiophosphate (B1229741) (DETP), a hydrolysis product of the pesticide coumaphos, has been studied using bacterial consortia, with kinetic parameters determined by the Michaelis-Menten model. nih.gov

| Degradation Pathway | Environmental Compartment | Key Products/Metabolites | Mediating Factor |

| Photolysis | Surface Water, Soil Surface | Sulfoxides, Sulfones | UV Light |

| Biodegradation | Soil, Water | Ethanol, Aldehyde, Orthophosphate, Ethyl Mercaptan nih.gov | Bacteria (Aeromonas, Pseudomonas, etc.) nih.gov |

This table summarizes the photolytic and biodegradation pathways of this compound.

Long-Term Fate and Persistence in Abiotic Systems

The long-term fate and persistence of this compound in abiotic systems are governed by its chemical stability and interactions with environmental matrices like soil and water. While biotic degradation is significant, abiotic processes also contribute to its transformation and dissipation over time.

In soil, the persistence of organophosphorus compounds can be influenced by factors such as soil type, pH, and moisture content. The diethyl dithiophosphate anion is relatively water-soluble. guidechem.com This suggests a potential for leaching through the soil profile, although its interaction with soil components can retard this movement. The potassium cation, once dissociated, will enter the soil's potassium cycle, where it can be taken up by plants, exchanged with other cations on soil colloids, or remain in the soil solution. researchgate.netresearchgate.net

The long-term persistence is ultimately limited by the degradation pathways previously discussed, primarily hydrolysis and photolysis in abiotic systems. The rate of hydrolysis, which produces less complex molecules like diethyl phosphate and hydrogen sulfide, is a key determinant of its lifespan in aqueous environments. The potential for photodegradation on surfaces exposed to sunlight further reduces its persistence. While considered reasonably stable under certain conditions, the combination of these abiotic degradation routes prevents its indefinite persistence in the environment. researchgate.net

Cutting Edge Analytical and Characterization Methodologies

Spectroscopic Techniques for Molecular and Surface Characterization

Spectroscopic methods are indispensable for elucidating the structural features and surface chemistry of potassium diethyl dithiophosphate (B1263838).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise molecular structure of potassium diethyl dithiophosphate in solution. Key nuclei for analysis include ³¹P, ¹H, and ¹³C.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus is particularly informative for organophosphorus compounds. In ³¹P NMR spectra, this compound exhibits a characteristic chemical shift that is sensitive to its electronic environment. huji.ac.il Theoretical calculations, including the effects of geometry, molecular dynamics, and solvent, are crucial for the accurate interpretation of these shifts. rsc.orgresearchgate.net Studies have shown that relativistic effects and the presence of explicit solvent molecules are indispensable for obtaining accurate ³¹P NMR shifts, especially for thiophosphates. rsc.org The replacement of a non-esterified oxygen atom with sulfur in the phosphate (B84403) group significantly alters the NMR shielding of the phosphorus atom. rsc.org

¹H and ¹³C NMR Spectroscopy: Proton and carbon-13 NMR provide complementary structural information. The ¹H NMR spectrum reveals the connectivity of protons within the diethyl groups, while the ¹³C NMR spectrum identifies the carbon environments. Predicted ¹H and ¹³C NMR data are available for this compound. guidechem.com For instance, typical ¹H NMR spectra would show signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups, with characteristic splitting patterns due to spin-spin coupling. Similarly, the ¹³C NMR spectrum would display distinct resonances for the two different carbon atoms in the ethyl substituents. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Remarks |

| ³¹P | Varies with solvent and conditions | Highly sensitive to electronic environment. huji.ac.il |

| ¹H | Not explicitly found | Expected to show quartet for -CH₂- and triplet for -CH₃. rsc.org |

| ¹³C | Not explicitly found | Expected to show two distinct signals for the ethyl carbons. rsc.org |

Note: Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Vibrational Spectroscopy (Infrared and Raman) for Bonding Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the diethyl dithiophosphate anion, offering insights into its bonding characteristics. The spectra are characterized by bands corresponding to the stretching and bending vibrations of P-S, P-O, C-C, and C-H bonds.

The analysis of the vibrational spectra of potassium titanyl phosphate (KTP) and its analogs provides a basis for understanding the vibrational properties of phosphate-containing compounds. mdpi.com The most intense Raman bands are often associated with vibrations involving the phosphate or, in this case, the dithiophosphate group. mdpi.com For potassium hydroxide (B78521), IR spectroscopy has been used to identify librational modes and study hydrogen bonding. dntb.gov.ua While specific detailed vibrational data for this compound was not found in the provided search results, the principles of IR and Raman spectroscopy are routinely applied to similar compounds to analyze their structure and bonding.

Atomic Force Microscopy (AFM) for Surface Topography and Interaction Forces

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that allows for the visualization of mineral surfaces and the adsorption of molecules like diethyl dithiophosphate at the nanoscale. mdpi.comresearchgate.net It can be operated in various environments, including in-situ in aqueous solutions, making it ideal for studying flotation-related processes. mdpi.comhzdr.de

AFM studies have been conducted to observe the surface morphology of minerals like chalcocite after exposure to dialkyl dithiophosphate solutions. mdpi.com These studies help in understanding how factors like collector type, concentration, and contact time affect the adsorption process on the mineral surface. mdpi.com Beyond topography, AFM can measure the interaction forces between the AFM tip and a surface, providing insights into adhesion and surface energy. aps.orgresearchgate.net This capability can be used to probe the forces between a dithiophosphate-functionalized tip and a mineral surface or to study the effect of adsorbed dithiophosphate on the surface properties of a mineral. researchgate.net The technique can also be used to assess changes in surface roughness of materials upon interaction with various substances. nih.govdntb.gov.ua

UV-Visible Spectroscopy for Reaction Kinetics and Adsorption Studies

UV-Visible spectroscopy is a valuable tool for monitoring the concentration of this compound in solution, which is essential for studying reaction kinetics and adsorption phenomena. researchgate.net The dithiophosphate moiety exhibits characteristic UV absorption bands that can be used for quantitative analysis.

Studies have utilized UV-Vis spectroscopy to investigate the kinetics of diethyl dithiophosphate adsorption onto mineral surfaces such as chalcopyrite and tennantite at different pH values. researchgate.net By monitoring the decrease in the concentration of diethyl dithiophosphate in the solution over time, the rate and extent of adsorption can be determined. researchgate.net Such studies have shown that the adsorption tendency can be influenced by the pH of the solution, with increased pH sometimes leading to decreased adsorption due to the formation of metal hydroxide species on the mineral surface. researchgate.net This technique is also employed to study the adsorption of phosphate species on metal surfaces like gold, providing insights into the speciation of the adsorbed anions. nih.gov

Chromatographic and Mass Spectrometric Techniques for Trace Analysis

The combination of chromatography and mass spectrometry provides highly sensitive and selective methods for the analysis of this compound and its transformation products, particularly at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Transformation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily used to analyze its degradation or transformation products. Since diethyl dithiophosphoric acid and its salts are not sufficiently volatile for direct GC analysis, a derivatization step is typically required. nih.govresearchgate.net A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which converts the non-volatile analytes into more volatile derivatives suitable for GC analysis. researchgate.netmdpi.comrsc.org

GC-MS has been successfully employed to detect and characterize metabolites of organophosphate compounds, including diethyl dithiophosphoric acid, in various matrices such as visceral samples and urine. nih.govrsc.orgmedwinpublishers.com The electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that allow for unambiguous identification. medwinpublishers.com For instance, diethyl dithiophosphoric acid has been identified as a metabolite of the insecticide phorate (B1677698). medwinpublishers.com The method's high sensitivity allows for the detection of trace amounts of these transformation products, making it invaluable in environmental monitoring and toxicology. nih.govresearchgate.net

Interactive Data Table: GC-MS Analysis of Diethyl Dithiophosphate

| Analytical Step | Description | Key Findings/Parameters |

| Sample Preparation | Extraction from matrix (e.g., urine, visceral tissue). nih.govmedwinpublishers.com | QuEChERS extraction has been used for food samples. researchgate.net |

| Derivatization | Reaction with an agent like PFBBr to increase volatility. researchgate.netrsc.org | Derivatization with PFBBr allows for GC-MS analysis. researchgate.net |

| GC Separation | Separation of derivatized analytes on a capillary column. | Allows for the separation of different organophosphate metabolites. nih.gov |

| MS Detection | Identification and quantification based on mass-to-charge ratio and fragmentation patterns. medwinpublishers.com | EI-MS shows a molecular ion and characteristic product ions for identification. medwinpublishers.com |

High-Performance Liquid Chromatography (HPLC) for Environmental Monitoring and Residue Analysis

High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile tool for the separation, identification, and quantification of chemical compounds in various matrices. In the context of environmental monitoring and residue analysis of organophosphate compounds like this compound, reverse-phase HPLC (RP-HPLC) is a frequently employed technique.

A typical RP-HPLC method for the analysis of organic pollutants in water samples involves a C18 column, which is a non-polar stationary phase. The separation is achieved by using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution of the mobile phase allows for the effective separation of compounds based on their hydrophobicity.

Detailed research findings from a study on the simultaneous determination of six organochlorine pesticides in surface and groundwater provide a framework for the validation of such HPLC methods. semanticscholar.orgresearchgate.net While not specific to this compound, the validation parameters are universal for ensuring the reliability of the analytical method. These parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

For instance, a validated method for pesticide analysis demonstrated excellent linearity with correlation coefficients (R²) greater than 0.99 over a concentration range of 5 to 25 µg/mL. semanticscholar.orgresearchgate.net The precision of the method, expressed as the relative standard deviation (RSD), was found to be less than 2%, indicating high repeatability. semanticscholar.orgresearchgate.net The accuracy, determined through recovery studies, typically falls within the acceptable range of 90-110%. ijper.org

The application of HPLC extends to the analysis of related compounds, such as O,O-diethyl thiophosphate, a metabolite of certain organophosphorus pesticides. A study on its determination in fecal samples utilized a C18 column with a mobile phase of acetonitrile and water, demonstrating the adaptability of HPLC for complex biological matrices. researchgate.net

Interactive Data Table: Example of HPLC Method Parameters for Analysis of Organic Pollutants in Water

| Parameter | Value | Reference |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | semanticscholar.orgresearchgate.net |

| Mobile Phase | Acetonitrile : di-Potassium Hydrogen Phosphate buffer (pH 6.4; 25 mM) (60:40 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | semanticscholar.orgresearchgate.net |

| Detection | UV at 280 nm | nih.gov |

| Injection Volume | 20 µL | semanticscholar.orgresearchgate.net |

| Linearity (R²) | > 0.99 | semanticscholar.orgresearchgate.net |

| Precision (%RSD) | < 2% | semanticscholar.orgresearchgate.net |

Advanced Electrochemical Methods for Compound Detection and Characterization

Advanced electrochemical methods offer high sensitivity, rapid response, and the potential for miniaturization, making them attractive for the detection and characterization of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the electrochemical reactions of the analyte at an electrode surface.

Voltammetric techniques, such as differential pulse voltammetry (DPV), are particularly useful for quantitative analysis due to their ability to discriminate between the faradaic current (from the analyte's redox reaction) and the capacitive current (background). The use of chemically modified electrodes can significantly enhance the selectivity and sensitivity of these methods.

A study on the voltammetric determination of L-dopa utilized a carbon paste electrode modified with a trinuclear ruthenium ammine complex incorporated in NaY zeolite. researchgate.net This modification facilitated the electrocatalytic oxidation of L-dopa, leading to a sensitive analytical method. The research detailed the optimization of various parameters, including the composition of the modified paste, the pH of the supporting electrolyte, and the potential scan rate. researchgate.net The developed sensor exhibited a wide linear range and a low detection limit. researchgate.net

Another example is the determination of 2-Methyl-4,6-dinitrophenol using a bismuth bulk electrode. nih.gov This method demonstrated the applicability of DPV for the analysis of organic pollutants, achieving a low limit of detection and successful application in the analysis of tap water. nih.gov These examples, while not directly involving this compound, showcase the principles and potential of advanced electrochemical methods for the detection of organic compounds.

Interactive Data Table: Performance Characteristics of an Advanced Electrochemical Sensor for L-dopa

| Parameter | Value | Reference |

| Electrode | Carbon paste electrode modified with Ru-red/NaY zeolite | researchgate.net |

| Technique | Differential Pulse Voltammetry (DPV) | escholarship.org |

| Linear Range | 5.0 µM to 400.0 µM | escholarship.org |

| Detection Limit | 1.5 µM | escholarship.org |

| Correlation Coefficient (R²) | 0.9984 | escholarship.org |

Surface Science Tools for Probing Interfacial Phenomena (e.g., Contact Angle, Microcalorimetry)

Understanding the behavior of this compound at interfaces is crucial, particularly in applications such as mineral flotation where it acts as a collector. Surface science tools provide invaluable insights into the adsorption mechanisms and the resulting changes in surface properties.

Contact angle measurement is a fundamental technique for assessing the wettability of a solid surface by a liquid. In the context of flotation, the adsorption of a collector like this compound onto a mineral surface makes it more hydrophobic, thereby increasing the contact angle and promoting its attachment to air bubbles. Studies on the adsorption of diethyl dithiophosphate on sulfide (B99878) minerals have utilized microflotation tests, which are directly related to changes in wettability and, consequently, the contact angle.

Microcalorimetry , particularly isothermal titration calorimetry (ITC) , is a powerful technique for directly measuring the heat changes associated with binding interactions at the solid-liquid interface. This allows for the determination of thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of adsorption, providing a deeper understanding of the nature of the interaction (e.g., chemisorption vs. physisorption).

A study investigating the adsorption of various thiol collectors, including diethyl-dithiophosphate, on different sulfide minerals employed isothermal titration microcalorimetry. The research measured the heats of adsorption to characterize the intensity and mechanism of the collector-mineral interactions in real-time. Although diethyl-dithiophosphate showed relatively low enthalpies of adsorption on the studied minerals, it still induced significant flotation, suggesting a complex interplay of factors beyond simple adsorption energy.

Further advanced applications of ITC include studying the interactions of molecules on functionalized surfaces, such as the binding of aptamers to gold nanoparticles, which highlights the versatility of this technique in probing interfacial phenomena.

Interactive Data Table: Research Findings on the Interfacial Behavior of Diethyl Dithiophosphate

| Technique | Mineral | Key Finding | Reference |

| Microflotation & FTIR | Sulfide Minerals (Pyrite, Pyrrhotite, Chalcopyrite) | Adsorption of diethyl dithiophosphate leads to the formation of metal-DTP surface compounds, altering surface hydrophobicity. | |

| Isothermal Titration Microcalorimetry | Chalcopyrite, Pyrite (B73398), Galena, Pyrrhotite | Diethyl-dithiophosphate exhibited low enthalpies of adsorption, yet produced high recoveries for some minerals, indicating that factors other than adsorption enthalpy contribute to flotation. |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and molecular properties of potassium diethyl dithiophosphate (B1263838). While specific studies on the potassium salt are limited, research on closely related dithiophosphate anions provides valuable insights.

A study combining Density Functional Theory (DFT), 31P CP/MAS NMR, and infrared spectroscopy on potassium O,O'-dibutyldithiophosphate revealed the existence of several low-energy conformations. nih.gov The investigation of three different conformations with varying torsion angles of the O-C bond relative to the O-P-O plane showed that the energy differences between them are small, suggesting that the molecules rapidly fluctuate between these states. nih.gov This conformational flexibility is a key characteristic of dialkyl dithiophosphates and influences their interactions and reactivity. A good agreement between the theoretical calculations and experimental data was achieved when the calculated infrared spectra and 31P NMR chemical shift tensor parameters of all three conformations were averaged, underscoring the accuracy of the computational models. nih.gov

The electronic properties of the diethyl dithiophosphate anion are central to its chemical behavior. The negative charge is primarily localized on the two sulfur atoms, making them strong nucleophiles and effective ligands for metal ions. The distribution of this charge and the energies of the frontier molecular orbitals (HOMO and LUMO) can be precisely calculated using quantum chemical methods, providing a basis for understanding its reactivity in various applications.

Table 1: Calculated Properties of Dithiophosphate Anions from Theoretical Studies

| Property | Description | Significance |

| Conformational Energies | Energy differences between various rotational isomers (conformers) of the diethyl dithiophosphate anion. | Determines the population of different conformers at a given temperature and influences the overall molecular shape and reactivity. |

| Torsional Angles | The dihedral angles defining the orientation of the ethyl groups relative to the central phosphate (B84403) group. | Key parameters that differentiate the various low-energy conformations of the molecule. |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO energy relates to the electron-donating ability (nucleophilicity), while the LUMO energy relates to the electron-accepting ability (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity. |

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Highlights the nucleophilic character of the sulfur atoms and the electrophilic character of the phosphorus atom. |

| Vibrational Frequencies | The frequencies of the normal modes of vibration of the molecule. | Can be compared with experimental infrared and Raman spectra to validate the computational model and identify characteristic functional groups. |

This table is a generalized representation based on typical quantum chemical calculations for dithiophosphate compounds.

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Adsorption

Density Functional Theory (DFT) is a widely used computational method to investigate the reaction mechanisms and adsorption behavior of molecules like potassium diethyl dithiophosphate. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and reaction intermediates, thereby providing a detailed understanding of the reaction pathway.

A significant application of DFT in the context of dithiophosphates is the study of their adsorption on mineral surfaces, which is crucial for their role as flotation collectors in the mining industry. For instance, DFT calculations have been used to study the adsorption of dibutyl dithiophosphate on chalcopyrite surfaces. researchgate.net These studies have shown that the dithiophosphate anion can chemically adsorb onto the mineral surface through the formation of bonds between the sulfur atoms of the dithiophosphate and the metal atoms (e.g., copper) on the mineral surface. researchgate.net The strength of this adsorption can be quantified by calculating the adsorption energy.

Furthermore, DFT studies have been employed to understand the structure-activity relationship of different dithiophosphates. researchgate.net By comparing the adsorption energies and electronic properties of various dithiophosphate molecules, researchers can predict their relative effectiveness as flotation agents. For example, a study comparing the adsorption of sodium diisobutyl dithiophosphinate and dibutyl dithiophosphate on chalcopyrite found that the former exhibits stronger chemical adsorption. researchgate.net

DFT has also been used to investigate the effect of co-adsorbents, such as water molecules, on the adsorption of dithiophosphates. researchgate.net Understanding these interactions is critical for modeling the behavior of these compounds in complex aqueous environments.

Ab Initio Simulations of Chemical Interactions and Energy Landscapes

Ab initio simulations, which are based on first-principles quantum mechanics without empirical parameters, provide a highly accurate means of exploring the chemical interactions and energy landscapes of this compound. While direct ab initio simulations on this compound are not widely reported, studies on analogous systems like potassium dihydrogen phosphate (KDP) offer valuable methodological insights. nih.govresearchgate.netnih.gov

These simulations can be used to:

Determine the most stable geometric structures: By calculating the total energy for different atomic arrangements, ab initio methods can identify the equilibrium geometry of the molecule and its various conformers.

Map potential energy surfaces: This allows for the exploration of reaction pathways and the determination of activation energy barriers for chemical reactions.

Simulate intermolecular interactions: Ab initio calculations can accurately describe the non-covalent interactions, such as ion-dipole and hydrogen bonding, that govern the behavior of this compound in solution and in the solid state. For example, in the crystal structure of ammonium (B1175870) diethyl dithiophosphate, the interactions between the cation and the dithiophosphate anions are mediated by charge-assisted hydrogen bonds. wikipedia.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and materials. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the dynamic processes occurring at the atomic scale.

In the context of dithiophosphates, MD simulations have been extensively used to study the behavior of zinc dialkyldithiophosphates (ZDDPs), which are closely related to this compound and are widely used as antiwear additives in lubricants. researchgate.nettandfonline.com These simulations have provided crucial insights into the formation of protective tribofilms on metal surfaces. The simulations can model the adsorption of dithiophosphate molecules onto a surface, their subsequent decomposition under shear and pressure, and the polymerization of the decomposition products to form a glassy phosphate film. researchgate.nettandfonline.com

The behavior of this compound in solution, including its solvation structure and the dynamics of ion pairing.

The adsorption of diethyl dithiophosphate anions onto various surfaces, such as those of metal sulfides in flotation processes.

The initial stages of film formation on metal surfaces, which is relevant to its potential applications as a corrosion inhibitor or lubricant additive.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Information Gained from MD Simulations |

| Solution Behavior | Solvation shell structure, ion-pairing dynamics, diffusion coefficients. |

| Interfacial Phenomena | Adsorption isotherms, orientation of adsorbed molecules, structure of the electrical double layer. |

| Film Formation | Mechanism of film growth, influence of temperature and pressure on film structure, mechanical properties of the film. |

Development of Predictive Models for Chemical Reactivity

The development of predictive models for chemical reactivity is a key goal of computational chemistry. By establishing relationships between the calculated properties of molecules and their observed chemical behavior, it is possible to design new compounds with desired properties.

For dithiophosphates, DFT-based descriptors have been used to predict their reactivity. For example, a study on dibutyl dithiophosphate isomers used chemical hardness, electronic chemical potential, and electrophilicity to predict their relative stability and reactivity as extractants for rare earth elements. researchgate.net The study found that the isomer with the smallest energy gap between the HOMO and LUMO was the most chemically reactive. researchgate.net Such models can be used to screen potential candidates for specific applications without the need for extensive experimental synthesis and testing.

Furthermore, more general chemical models, such as the INCHEM-Py model which uses the Master Chemical Mechanism, can incorporate the reactions of dithiophosphates to predict their fate and impact in complex chemical environments, such as indoor air. acs.org While not a predictive model for the synthesis of new compounds, it is a predictive model for the chemical behavior of existing ones in a specific context.

By combining these theoretical and computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its optimized use in various technological applications.

Frontiers in Potassium Diethyl Dithiophosphate Research

Rational Design and Synthesis of Advanced Dithiophosphate (B1263838) Derivatives

The synthesis of dithiophosphates traditionally involves the reaction of phosphorus pentasulfide (P₄S₁₀) with an alcohol, followed by neutralization to produce the corresponding salt. wikipedia.org For potassium diethyl dithiophosphate, ethanol (B145695) is the precursor alcohol. wikipedia.org Modern research, however, focuses on the rational design of new dithiophosphate derivatives by strategically modifying the alkyl groups to fine-tune the molecule's properties for specific applications. nih.govsciensage.info

This design-led approach allows for the control of characteristics such as thermal and hydrolytic stability. sciensage.info A key area of investigation is the synthesis of dithiophosphates that can act as slow-release agents for hydrogen sulfide (B99878) (H₂S), a significant gasotransmitter in biological systems. nih.gov Research has demonstrated that the rate of H₂S release is highly dependent on the structure of the alkyl group. By substituting different alcohols during synthesis, the hydrolysis rate can be precisely controlled. nih.gov For instance, a dithiophosphate synthesized with tert-butanol (B103910) hydrolyzes thousands of times faster than one made with n-butanol, showcasing the impact of molecular architecture on chemical reactivity. nih.gov

Another focus of rational design is the development of "ashless" dithiophosphate additives for lubricants. sciensage.inforesearchgate.net Traditional zinc dialkyldithiophosphates (ZDDPs) contribute to metallic ash formation when the lubricant is burned. sciensage.info To mitigate this, researchers are creating ashless versions by reacting dithiophosphoric acid with compounds like maleate, resulting in dithiophosphoric acid esters that offer antiwear properties without the metallic component. sciensage.info

Table 1: Impact of Alkyl Group Structure on Dithiophosphate Hydrolysis Rate This table illustrates the principle of rational design, showing how modifying the alcohol used in synthesis affects the hydrolysis rate constant of the resulting dithiophosphate at 85 °C.

| Alcohol Used in Synthesis | Resulting Dithiophosphate Derivative | Rate Constant (h⁻¹) | Relative Hydrolysis Rate |

| n-Butanol | Dithiophosphate 1 | 6.9 x 10⁻⁴ | 1x |

| tert-Butanol | Dithiophosphate 8 | 9.5 | 13,750x |

Data sourced from kinetic studies on H₂S release. nih.gov

Deeper Exploration of Complex Multi-Phase Interfacial Mechanisms

This compound is widely used as a collector in the froth flotation of various ores, particularly those containing copper, nickel, and platinum group minerals (PGMs). researchgate.netmdpi.com Its function relies on its ability to selectively adsorb onto the surface of specific minerals, rendering them hydrophobic so they can attach to air bubbles and be floated away from gangue materials. Understanding the complex interfacial mechanisms at the solid-liquid-gas interface is crucial for optimizing this process.